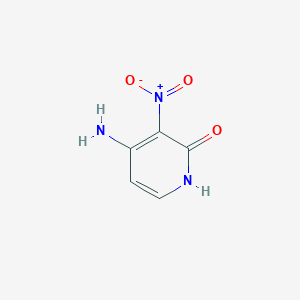

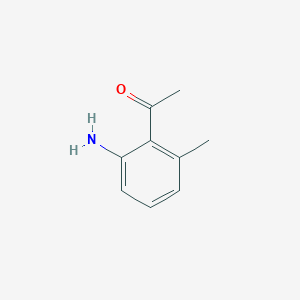

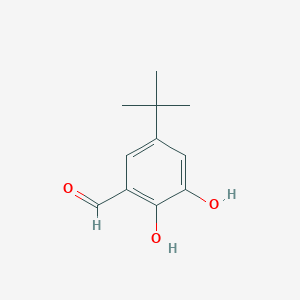

4-Amino-3-nitropyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-3-nitropyridin-2(1H)-one, or 4-ANP, is an organic compound with a wide range of applications in scientific research. It is a nitrogen-containing heterocyclic compound, which is a type of organic compound that contains at least two different elements and has a ring structure. 4-ANP is a versatile compound due to its unique structure, which allows it to be used in a range of applications, such as synthesis, scientific research, and drug development.

Scientific Research Applications

Improving Drug Solubility

4-Amino-3-nitropyridin-2(1H)-one derivatives have been explored for their potential in improving drug solubility. A study demonstrated the use of ultrasound irradiation to form amine salts of a closely related compound, 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which significantly enhances solubility. This method offers advantages like reduced reaction times and the use of renewable solvents (Machado et al., 2013).

NMR Chemical Shift Studies

Research involving 4-nitropyridine N-oxide derivatives, which are structurally similar to this compound, has provided insights into the chemical shifts in NMR (Nuclear Magnetic Resonance) studies. These studies offer valuable information about the electronic structure and properties of these compounds (Puszko et al., 2013).

Biotransformation Studies

The biotransformation of related compounds, such as 2-amino-4-methyl-3-nitropyridine, has been investigated. This research sheds light on microbial transformations, yielding new compounds and revealing insights into the processes involved in the biotransformation of nitropyridine derivatives (Tully et al., 2012).

Crystal Structure Analysis

Studies on the crystal structure of 2-amino-4-nitropyridine provide insights into hydrogen bonding and molecular interactions. These investigations are crucial for understanding the solid-state properties of these compounds, which can have implications for their application in material science and pharmaceuticals (Oszust et al., 1997).

Nonlinear Optical Materials

Research on aminonitropyridines, including compounds like 2-amino-3-nitropyridine, has highlighted their potential as molecular building blocks for nonlinear optical materials. This application is particularly relevant in the field of photonics and optoelectronics (Aakeröy et al., 1998).

Synthesis of 2-Amino-5-fluoropyridines

The synthesis and characterization of derivatives like 2-chloro-5-fluoropyridine and 2-amino-5-fluoropyridine, starting from 2-amino-5-nitropyridine, have been studied. These findings contribute to the development of novel synthetic methods and the understanding of these compounds' properties (Hand & Baker, 1989).

Safety and Hazards

Properties

IUPAC Name |

4-amino-3-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H3,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDNSAKBSIEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563907 |

Source

|

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-57-3 |

Source

|

| Record name | 4-Amino-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)